molecular formula C22H24N6O8S2 B8180308 Ceftazidine

Ceftazidine

カタログ番号 B8180308
分子量: 564.6 g/mol
InChIキー: GCZOCVAKBHTGOL-ROMZVAKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftazidine is a useful research compound. Its molecular formula is C22H24N6O8S2 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ceftazidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftazidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Treatment of Infections : Ceftazidime-avibactam is approved for treating complicated urinary tract infections, complicated intra-abdominal infections, and hospital-acquired pneumonia in adults (Shirley, 2018).

  • Effective Against Specific Bacteria : It is the antibiotic of choice for Burkholderia pseudomallei infection (melioidosis), effectively countering PenA α-lactamase activity (Chirakul et al., 2019).

  • Molecular Markers for Treatment Response : In infected lungs, ceftazidime treatment reveals specific bacterial genes, providing potential molecular markers for treatment response (Cummings & Slayden, 2017).

  • Dosing in Infants : A dosing regimen for infants has been established, making it suitable for use in both adults and children (Shi et al., 2018).

  • Use in Neutropenic Patients : Ceftazidime is widely used in treating infections in neutropenic patients, though resistance issues have been observed (Naumovski et al., 1992).

  • Alternative to Carbapenems : It may serve as an alternative to carbapenems for treating complicated urinary tract infections, including those with ceftazidime-nonsusceptible pathogens (Wagenlehner et al., 2016).

  • Managing Carbapenem-resistant Infections : Ceftazidime-avibactam shows efficacy in managing carbapenem-resistant Gram-negative infections in renal patients (Gatti et al., 2022).

  • FDA Approval for Specific Pathogens : It's an FDA-approved antimicrobial for treating carbapenem-resistant Enterobacteriaceae, including Klebsiella pneumoniae (Humphries et al., 2015).

  • Pharmacodynamics in Pneumonia : Continuous infusion shows advantages in pharmacodynamics and predictable efficacy in ventilator-associated pneumonia (Cousson et al., 2015).

  • In vitro Activity : It exhibits broad-spectrum in vitro activity against Gram-positive and Gram-negative aerobic bacteria, particularly active against Enterobacteriaceae and resistant to most beta-lactamases (Richards & Brogden, 1985).

  • Treatment of Serious Infections : Ceftazidime is effective for serious infections, especially in major nosocomial pathogens and respiratory infections in cystic fibrosis patients (Rains et al., 1995).

  • Risk Factors for Treatment Failure : Pneumonia and renal replacement therapy are risk factors for treatment failures and resistance in patients with carbapenem-resistant Enterobacteriaceae infections (Shields et al., 2018).

  • Monitoring for Side Effects : Its use should be monitored by an electroencephalogram in patients with myoclonus and altered mental status, due to potential side effects (Klion et al., 1994).

  • Dosing in Critically Ill Patients : Intermittent bolus dosing in critically ill patients may lead to inadequate plasma concentrations, risking treatment failure and resistance (Young et al., 1997).

  • Interaction with Elements : Essential and trace elements, like magnesium and zinc, can significantly influence its antimicrobial activity (Arayne et al., 2001).

  • Analytical Techniques : A high-pressure liquid chromatographic technique for evaluating ceftazidime biodisposition in infants and children is established (Myers & Blumer, 1983).

  • Resistance in Burkholderia pseudomallei : Ceftazidime-resistant mutants of Burkholderia pseudomallei show increased MICs (Niumsup & Wuthiekanun, 2002).

  • Resistance Mechanisms in Pseudomonas aeruginosa : Resistance mechanisms were identified in nonsusceptible Pseudomonas aeruginosa clinical isolates (Kos et al., 2016).

特性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOCVAKBHTGOL-ROMZVAKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftazidine

CAS RN

78439-06-2
Record name Ceftazidime pentahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78439-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidine
Reactant of Route 2
Ceftazidine
Reactant of Route 3
Ceftazidine
Reactant of Route 4
Ceftazidine
Reactant of Route 5
Ceftazidine
Reactant of Route 6
Ceftazidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。